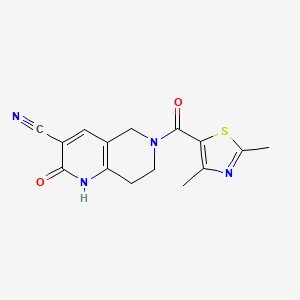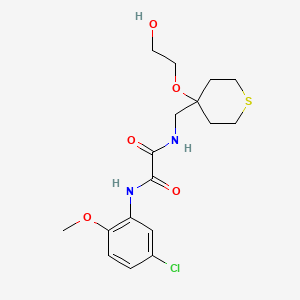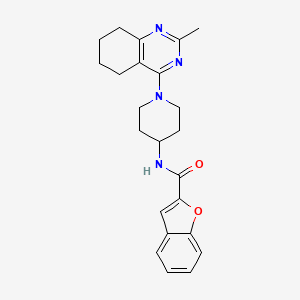![molecular formula C17H9F3N4O3 B2552221 4-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-4H-chromene-2-carboxamide CAS No. 2034234-73-4](/img/structure/B2552221.png)
4-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-4H-chromene-2-carboxamide” is a dipeptidyl peptidase-4 inhibitor and an anti-hypertensive agent for the treatment of diabetes and hypertension . It is also known as PHTPP, a selective ERβ antagonist, which significantly enhances cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .
Synthesis Analysis
The synthesis of this compound involves fixing the hydrophobic group as 2,5-difluorophenyl and exploring the types and positions of the hydrophilic fragments . The mass spectra were recorded on a Shimadzu GCMS-QP1000 EX mass spectrometer (Tokyo, Japan) at 70 eV .Molecular Structure Analysis
The molecular structure of this compound is associated with the proliferation and differentiation of cells. Its continuous activation and overexpression can cause cancer . The structure involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores .Chemical Reactions Analysis
Pyrazole derivatives, such as this compound, are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications
Antimicrobial Activity
Compounds with structures similar to the specified molecule have been synthesized and evaluated for their antimicrobial activities. For instance, novel fused pyrano pyrimidinones, created by the condensation of related compounds, demonstrated good antibacterial activity against Escherichia coli and marked antifungal activity against Candida rugosa (Banothu, Gali, Velpula, & Bavantula, 2013). This indicates that derivatives within this chemical class could be explored for their potential as antimicrobial agents.
Anticancer and Anti-inflammatory Agents
Pyrazolopyrimidines derivatives, including those structurally related to the compound of interest, have been synthesized and tested for their anticancer and anti-inflammatory activities. Some of these compounds showed promising results as anticancer and anti-5-lipoxygenase agents, suggesting their potential use in cancer treatment and inflammation management (Rahmouni et al., 2016).
Crystallography and Material Science
The structural analysis and crystalline forms of chromene derivatives provide valuable insights into their potential applications in material science and crystal engineering. Studies on compounds like 4-oxo-N-phenyl-4H-chromene-2-carboxamide have contributed to understanding the crystal packing and molecular interactions essential for designing materials with specific properties (Reis et al., 2013).
Antioxidant Activity
Research into chromene derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety has revealed compounds with significant antioxidant activity. These findings highlight the potential of such compounds in developing new antioxidant agents, which could be beneficial in combating oxidative stress-related diseases (El‐Mekabaty, 2015).
Antiviral and Antitumor Activities
The biological activity screening of various pyrazolo[3,4-d]pyrimidine derivatives has identified compounds with significant activity against certain viruses and tumor cells. Notably, some analogs demonstrated moderate antitumor activity, underscoring the potential of these compounds in antiviral and cancer therapy research (Petrie et al., 1985).
Mechanism of Action
The compound acts as a Tropomyosin receptor kinase (TRK) inhibitor. TRKs are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . It is also a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα .
Future Directions
Future directions for this compound could involve further purification by suitable salt formation, diastereomeric salt formation, or by purification using suitable solvents or other techniques . Additionally, the cell cycle analysis is done to investigate the mechanism and the mode of action of the newly synthesized compounds .
properties
IUPAC Name |
4-oxo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3N4O3/c18-17(19,20)14-6-15-21-7-9(8-24(15)23-14)22-16(26)13-5-11(25)10-3-1-2-4-12(10)27-13/h1-8H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTNQWFQVVOGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2552141.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2552144.png)
![N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2552145.png)


![(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid](/img/structure/B2552148.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2552150.png)
![2-((4-fluorobenzyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2552152.png)

![(2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B2552154.png)


![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552161.png)